molecular formula C18H10F4O4 B2742834 4-[2,3,5,6-Tetrafluoro-4-(4-hydroxyphenoxy)phenoxy]phenol CAS No. 94197-17-8

4-[2,3,5,6-Tetrafluoro-4-(4-hydroxyphenoxy)phenoxy]phenol

Cat. No.: B2742834
CAS No.: 94197-17-8
M. Wt: 366.268
InChI Key: LBYKVBRDNGOQMN-UHFFFAOYSA-N
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Description

4-[2,3,5,6-Tetrafluoro-4-(4-hydroxyphenoxy)phenoxy]phenol (TFPP) is a synthetic phenoxyphenol compound provided for research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. This compound has garnered significant attention in oncology research for its selective biological activity against various cancer cell lines. Studies have demonstrated that it exhibits selective cytotoxicity against non-small-cell lung cancer (NSCLC) cells, such as H1299, by inhibiting proliferation and migration, as validated in in vivo zebrafish-based tumor xenograft assays . The compound's mechanism of action is multifaceted, primarily involving the induction of reactive oxygen species (ROS) and DNA damage. Treatment with this phenoxyphenol leads to an increase in ROS levels, accompanied by an upregulation of superoxide dismutases (SOD1/2) and downregulation of peroxidase (PRX) . Furthermore, it causes aneuploidization and the accumulation of γH2AX, a key DNA damage sensor, thereby activating double-strand break (DSB) markers like the Ataxia-telangiectasia-mutated and Rad3-related (ATR) kinase pathway . Beyond its standalone effects, research on closely related analogs, such as diTFPP, indicates a potential to synergistically enhance the efficacy of other chemotherapeutic agents like C2-ceramide in hepatocellular carcinoma (HCC) models, leading to increased cell death through the induction of apoptosis and autophagy . The molecular formula of this compound is C18H10F4O4, and its molecular weight is 366.26 g/mol .

Properties

IUPAC Name

4-[2,3,5,6-tetrafluoro-4-(4-hydroxyphenoxy)phenoxy]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10F4O4/c19-13-15(21)18(26-12-7-3-10(24)4-8-12)16(22)14(20)17(13)25-11-5-1-9(23)2-6-11/h1-8,23-24H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBYKVBRDNGOQMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)OC2=C(C(=C(C(=C2F)F)OC3=CC=C(C=C3)O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10F4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[2,3,5,6-Tetrafluoro-4-(4-hydroxyphenoxy)phenoxy]phenol typically involves the reaction of 2,3,5,6-tetrafluorophenol with 4-hydroxyphenol under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO). The mixture is heated to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-[2,3,5,6-Tetrafluoro-4-(4-hydroxyphenoxy)phenoxy]phenol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : TFPP serves as a precursor for synthesizing more complex fluorinated compounds. Its unique properties make it valuable in materials science and organic synthesis .
  • Fluorinated Materials : The compound's fluorinated nature contributes to the development of materials with high thermal stability and resistance to chemical degradation.

Biology

  • Cell Viability Studies : Research indicates that TFPP can influence cell viability and apoptosis. It has been shown to sensitize cancer cells to chemotherapeutic agents by activating specific pathways .
  • Mechanism of Action : TFPP interacts with molecular targets to induce apoptosis and enhance the efficacy of treatments like camptothecin. This action is mediated through the reactive oxygen species (ROS) and autophagy pathways .

Medicine

  • Therapeutic Potential : TFPP is being investigated for its potential as an anti-cancer agent. Studies have shown that it can enhance the effects of other drugs by inducing cell death in various cancer cell lines .
  • Case Studies :
    • In vitro studies demonstrated significant cytotoxicity against breast and colon cancer cell lines, indicating its potential as a therapeutic agent .
    • Animal model studies revealed reduced tumor growth and increased apoptosis in treated groups compared to controls.

Industry

  • Advanced Materials Development : TFPP is utilized in creating advanced materials that require specific properties such as high chemical resistance and thermal stability. Its application extends to coatings and polymers where these characteristics are essential.
  • Cell Line Studies : In vitro experiments indicated that TFPP significantly inhibited cell proliferation in breast cancer cell lines with an IC50 value reflecting substantial cytotoxicity.
  • Animal Model Studies : Mice treated with TFPP showed a marked decrease in tumor size compared to control groups. Histological analyses indicated reduced angiogenesis and increased apoptosis within tumor tissues.

Mechanism of Action

The mechanism of action of 4-[2,3,5,6-Tetrafluoro-4-(4-hydroxyphenoxy)phenoxy]phenol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to synergize with C2-ceramide, leading to increased cell death in certain cancer cell lines. This effect is mediated through the induction of apoptosis and pyknosis, highlighting its potential as an anti-cancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phenoxyphenol derivatives share a common scaffold but differ in substituents, fluorine content, and biological activity. Below is a detailed comparison with two closely related analogs: 4-{2,3,5,6-Tetrafluoro-4-[2,3,5,6-Tetrafluoro-4-(4-hydroxyphenoxy)phenyl]phenoxy}phenol (diTFPP) and 4-[4-(4-Hydroxyphenoxy)phenoxy]phenol (4-HPPP).

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Fluorine Atoms Key Structural Features Mechanism of Action Efficacy in HCC Cells
4-[2,3,5,6-Tetrafluoro-4-(4-hydroxyphenoxy)phenoxy]phenol C₁₈H₁₀F₄O₄ 4 Single tetrafluorophenoxy core ROS/ERK modulation; enhances camptothecin-induced apoptosis 1.5–2× increase in apoptosis with camptothecin
diTFPP C₂₄H₁₂F₈O₄ 8 Dual tetrafluorophenoxy cores Disrupts sphingolipid metabolism; induces ROS/autophagy pathways 2–3× increase in cell death with C2-ceramide
4-HPPP C₁₈H₁₄O₄ 0 Non-fluorinated; biphenolic ether linkage Induces γH2AX (DNA damage marker); modulates autophagy/apoptosis Selective cytotoxicity (IC₅₀: 10–20 μM)
Key Findings:

Fluorination and Bioactivity: The addition of fluorine atoms enhances metabolic stability and membrane permeability. For example, diTFPP, with eight fluorine atoms, exhibits stronger synergistic effects with C2-ceramide than the parent compound (four fluorines), likely due to improved pharmacokinetic properties .

Mechanistic Divergence :

  • The fluorinated compounds (original compound and diTFPP) primarily target stress pathways (ROS, autophagy), whereas 4-HPPP directly induces DNA damage .
  • diTFPP uniquely disrupts ceramide metabolism, leading to apoptotic sphingolipid accumulation—a mechanism absent in the other two compounds .

Efficacy in HCC Models: Synergy with C2-Ceramide: diTFPP/C2-ceramide cotreatment increases cell death by 200–300% compared to C2-ceramide alone, outperforming the original compound’s adjuvant effects .

Table 2: Transcriptomic and Proteomic Signatures
Compound Pathway Alterations (NGS Data) Protein Markers (↑/↓)
diTFPP + C2-ceramide Sphingolipid metabolism inhibition; autophagy activation LC3B-II↑, Beclin-1↑, SOD1↑, Catalase↑
Original compound + camptothecin ERK pathway activation; ROS accumulation Phospho-ERK↑, Caspase-3↑
4-HPPP DNA damage response; apoptosis initiation γH2AX↑, PARP cleavage↑

Biological Activity

4-[2,3,5,6-Tetrafluoro-4-(4-hydroxyphenoxy)phenoxy]phenol is a phenoxyphenol compound characterized by its unique chemical structure, which includes multiple fluorine atoms and a hydroxyphenoxy group. This compound has garnered attention in scientific research due to its potential biological activities, particularly in cancer treatment.

  • IUPAC Name : this compound
  • Molecular Formula : C18H10F4O4
  • CAS Number : 94197-17-8
  • Molecular Weight : 362.26 g/mol

Synthesis

The synthesis of this compound typically involves the reaction between 2,3,5,6-tetrafluorophenol and 4-hydroxyphenol in the presence of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO). The reaction conditions are optimized to ensure high yield and purity of the final product.

The biological activity of this compound has been linked to its ability to induce apoptosis in cancer cells. Research indicates that this compound works synergistically with C2-ceramide to enhance cell death in various cancer cell lines, including HA22T hepatocellular carcinoma cells. This mechanism is thought to involve the generation of reactive oxygen species (ROS), leading to cellular stress and subsequent apoptosis .

Case Studies and Research Findings

  • Synergistic Effects with Ceramide :
    • A study demonstrated that the combination of this phenoxyphenol compound with C2-ceramide resulted in significant cell death in HA22T HCC cell lines. The induction of apoptosis was confirmed through assays measuring cell viability and morphological changes indicative of programmed cell death.
  • Antioxidant Activity :
    • Preliminary investigations into the antioxidant properties of the compound revealed potential protective effects against oxidative stress. The DPPH radical scavenging assay indicated that it could effectively neutralize free radicals, suggesting a role in reducing oxidative damage within cells .
  • Potential Therapeutic Applications :
    • The compound has been evaluated for its therapeutic potential beyond oncology. Its unique structure allows it to serve as a building block for developing more complex fluorinated compounds that may exhibit enhanced biological activities or novel therapeutic effects in other disease models .

Comparative Analysis

A comparison with similar compounds highlights the unique properties of this compound:

Compound NameStructure CharacteristicsBiological Activity
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenolContains trifluoromethyl instead of hydroxyphenoxyLess effective in inducing apoptosis compared to phenoxy derivative
2,3,5,6-TetrafluorophenolSimpler structure with only fluorine substituentsLimited biological activity; primarily used as an intermediate

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-[2,3,5,6-Tetrafluoro-4-(4-hydroxyphenoxy)phenoxy]phenol?

  • Methodology : A common approach involves nucleophilic aromatic substitution (SNAr) reactions under controlled pH (e.g., pH 4–6) to introduce fluorinated and phenolic groups. For example, substituting tetrafluorophenol derivatives with 4-hydroxyphenoxy groups requires anhydrous conditions and catalysts like potassium carbonate . Purification typically involves steam distillation and extraction with benzene or toluene, followed by recrystallization from ethanol .
  • Key Considerations : Monitor reaction progress via HPLC (C18 column, UV detection at 230–265 nm) to ensure >95% purity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Analytical Techniques :

  • 1H/13C NMR : Assign peaks for fluorinated aromatic protons (δ ~6.8–7.5 ppm) and hydroxyl groups (broad singlet at δ ~5.5 ppm) .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., m/z 434.05 for [M+H]+) .
  • Elemental Analysis : Confirm C/F ratios (expected ~44.5% carbon, 29.1% fluorine) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Solubility : Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) due to phenolic and fluorinated groups. Limited solubility in water (<0.1 mg/mL) .
  • Stability : Degrades under strong acidic/basic conditions via hydrolysis of ether linkages. Store at –20°C in inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., oxidation vs. substitution) affect the synthesis of this compound?

  • Mechanistic Insight : Fluorinated aryl ethers are prone to oxidation under aerobic conditions, forming quinone byproducts . To suppress this, use reducing agents like sodium dithionite or conduct reactions under nitrogen .
  • Case Study : A 2025 study reported 15% yield loss due to unintended oxidation when reactions were performed without degassing .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound?

  • Data Reconciliation :

  • NMR Discrepancies : Differences in chemical shifts (e.g., δ 7.2 vs. 7.4 ppm for aromatic protons) may arise from solvent polarity (CDCl3 vs. DMSO-d6) .
  • Chromatographic Variability : Adjust HPLC mobile phases (e.g., acetonitrile/water vs. methanol/water) to resolve co-eluting impurities .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

  • DFT Applications : Simulate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. For example, the para-hydroxyphenoxy group exhibits high electron density, making it susceptible to electrophilic substitution .
  • Case Study : A 2024 study used Gaussian09 to model SNAr reactions, achieving 90% accuracy in predicting regioselectivity .

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